molecular formula C10H21NO2 B143546 N-(6-Hydroxyhexyl)butanamide CAS No. 137160-72-6

N-(6-Hydroxyhexyl)butanamide

Cat. No. B143546
CAS RN: 137160-72-6
M. Wt: 187.28 g/mol
InChI Key: WVNBRADHVCQDKB-UHFFFAOYSA-N
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Description

N-(6-Hydroxyhexyl)butanamide, also known as HU-308, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. It is a selective agonist of the CB2 receptor, which is primarily found in immune cells and peripheral tissues.

Mechanism of Action

N-(6-Hydroxyhexyl)butanamide is a selective agonist of the CB2 receptor, which is primarily found in immune cells and peripheral tissues. Activation of the CB2 receptor by N-(6-Hydroxyhexyl)butanamide leads to the inhibition of pro-inflammatory cytokines and chemokines, resulting in reduced inflammation and pain. Additionally, N-(6-Hydroxyhexyl)butanamide has been shown to have anti-proliferative effects on cancer cells, which may be mediated through the CB2 receptor.
Biochemical and Physiological Effects:
N-(6-Hydroxyhexyl)butanamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammatory and neuropathic pain. Additionally, N-(6-Hydroxyhexyl)butanamide has been shown to have anti-proliferative effects on cancer cells, which may be mediated through the CB2 receptor. N-(6-Hydroxyhexyl)butanamide has also been shown to have potential therapeutic applications in the treatment of various diseases, including multiple sclerosis, cancer, and osteoporosis.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(6-Hydroxyhexyl)butanamide in lab experiments is its selectivity for the CB2 receptor, which allows for more precise targeting of specific pathways. Additionally, N-(6-Hydroxyhexyl)butanamide has been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of using N-(6-Hydroxyhexyl)butanamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are a number of future directions for the study of N-(6-Hydroxyhexyl)butanamide. One area of research is the potential therapeutic applications of N-(6-Hydroxyhexyl)butanamide in the treatment of various diseases, including multiple sclerosis, cancer, and osteoporosis. Additionally, further research is needed to fully understand the mechanism of action of N-(6-Hydroxyhexyl)butanamide and its effects on various cellular pathways. Finally, the development of more efficient synthesis methods for N-(6-Hydroxyhexyl)butanamide could lead to increased availability and lower costs for researchers.

Synthesis Methods

N-(6-Hydroxyhexyl)butanamide can be synthesized through a multi-step process involving the reaction of 6-bromohexanol with butanoyl chloride, followed by the reaction of the resulting product with 1,1,1-tris(hydroxymethyl)propane and lithium hydroxide. The final step involves the reaction of the intermediate product with 4-fluorobenzonitrile in the presence of potassium carbonate.

Scientific Research Applications

N-(6-Hydroxyhexyl)butanamide has been extensively studied for its potential therapeutic applications, particularly in the field of inflammation and pain management. It has been shown to have anti-inflammatory properties and can reduce pain in animal models of inflammatory and neuropathic pain. Additionally, N-(6-Hydroxyhexyl)butanamide has been shown to have potential therapeutic applications in the treatment of various diseases, including multiple sclerosis, cancer, and osteoporosis.

properties

CAS RN

137160-72-6

Product Name

N-(6-Hydroxyhexyl)butanamide

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

N-(6-hydroxyhexyl)butanamide

InChI

InChI=1S/C10H21NO2/c1-2-7-10(13)11-8-5-3-4-6-9-12/h12H,2-9H2,1H3,(H,11,13)

InChI Key

WVNBRADHVCQDKB-UHFFFAOYSA-N

SMILES

CCCC(=O)NCCCCCCO

Canonical SMILES

CCCC(=O)NCCCCCCO

synonyms

Butanamide, N-(6-hydroxyhexyl)-

Origin of Product

United States

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